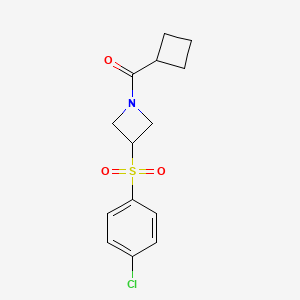

(3-((4-Chlorophenyl)sulfonyl)azetidin-1-yl)(cyclobutyl)methanone

Description

(3-((4-Chlorophenyl)sulfonyl)azetidin-1-yl)(cyclobutyl)methanone is a synthetic small molecule featuring a sulfonylated azetidine ring conjugated with a cyclobutyl ketone moiety. Its structure combines steric constraints (from the four-membered azetidine and cyclobutyl groups) with electronic effects from the sulfonyl and chlorophenyl substituents. These features influence its physicochemical properties, such as solubility, metabolic stability, and intermolecular interactions, making it a candidate for pharmaceutical or materials science applications.

Properties

IUPAC Name |

[3-(4-chlorophenyl)sulfonylazetidin-1-yl]-cyclobutylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16ClNO3S/c15-11-4-6-12(7-5-11)20(18,19)13-8-16(9-13)14(17)10-2-1-3-10/h4-7,10,13H,1-3,8-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDLYBXKXYFPDIF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C(=O)N2CC(C2)S(=O)(=O)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16ClNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (3-((4-chlorophenyl)sulfonyl)azetidin-1-yl)(cyclobutyl)methanone is a complex organic molecule that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Structural Overview

This compound belongs to the class of azetidine derivatives, characterized by the presence of a sulfonyl group and a cyclobutyl moiety. The structural complexity contributes to its diverse biological activities, making it a subject of interest for drug discovery.

Anticancer Properties

Research indicates that compounds with similar structural motifs to (3-((4-chlorophenyl)sulfonyl)azetidin-1-yl)(cyclobutyl)methanone exhibit significant anticancer activity. Quinazolinone derivatives, which share common features with this compound, have been reported to possess anti-cancer properties through mechanisms involving the modulation of cell signaling pathways and apoptosis induction .

Antimicrobial Activity

The sulfonamide group in this compound is associated with notable antibacterial properties. Studies have shown that related compounds demonstrate moderate to strong activity against various bacterial strains including Salmonella typhi and Bacillus subtilis. The mechanism often involves inhibition of bacterial enzyme systems, thereby disrupting essential metabolic processes.

Enzyme Inhibition

The compound is also noted for its potential as an enzyme inhibitor. In particular, it has been studied for its inhibitory effects on acetylcholinesterase (AChE), which is crucial in neuropharmacology . The inhibition of AChE can lead to increased levels of acetylcholine in synapses, enhancing neurotransmission and potentially offering therapeutic benefits in conditions like Alzheimer’s disease.

The biological activity of (3-((4-chlorophenyl)sulfonyl)azetidin-1-yl)(cyclobutyl)methanone can be attributed to several mechanisms:

- Receptor Modulation : The compound may interact with various receptors, influencing cellular signaling pathways.

- Enzyme Interaction : It has been shown to modulate the activity of enzymes involved in metabolic pathways, which can lead to therapeutic effects.

- Gene Expression Regulation : Similar compounds have been reported to affect gene expression related to cell growth and apoptosis, suggesting that this compound may also have such capabilities.

Research Findings and Case Studies

A detailed examination of the biological activity was conducted through various studies:

- In Vitro Studies : Compounds structurally related to (3-((4-chlorophenyl)sulfonyl)azetidin-1-yl)(cyclobutyl)methanone were tested for their anticancer effects on different cancer cell lines. Results indicated significant cytotoxicity at specific concentrations, highlighting the potential for further development as an anti-cancer agent.

- Antibacterial Screening : A series of synthesized derivatives were evaluated against multiple bacterial strains. The findings revealed that compounds with the sulfonamide group exhibited varying degrees of antibacterial activity, with some showing IC50 values indicating potent effectiveness against Bacillus subtilis and Escherichia coli.

- Enzyme Inhibition Assays : The compound was tested for its ability to inhibit AChE and urease. Results showed strong inhibitory activity, suggesting its potential use in treating conditions characterized by cholinergic deficits or infections requiring urease inhibition .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize its properties, we compare (3-((4-Chlorophenyl)sulfonyl)azetidin-1-yl)(cyclobutyl)methanone with three analogs (Table 1):

Table 1: Structural and Computational Comparison of Analogs

<sup>a</sup> logP values estimated via DFT-based methods (e.g., Multiwfn ).

Structural and Electronic Differences

Azetidine vs. Larger Heterocycles: The azetidine ring in the target compound imposes greater ring strain and conformational rigidity compared to five- or six-membered rings (e.g., piperidine in Ibipinabant).

Sulfonyl vs. Thioether/Sulfonamide Groups :

The sulfonyl group (–SO₂–) in the target compound is a stronger electron-withdrawing group than the thioether (–S–) in the triazole-based analog or the sulfonamide (–NHSO₂–) in Ibipinabant . This increases polarity and hydrogen-bond acceptor capacity, likely improving aqueous solubility (logP = 3.2 vs. 4.5–4.8 in analogs).

Cyclobutyl vs. Phenyl Substituents: The cyclobutyl group introduces steric bulk without the aromatic π-system present in phenyl groups.

Thermodynamic and Kinetic Stability

- Azetidine Ring Stability :

DFT calculations indicate that the azetidine ring’s strain energy (~25 kcal/mol) is partially offset by resonance stabilization from the sulfonyl group, reducing susceptibility to ring-opening reactions compared to unsubstituted azetidines . - Metabolic Resistance: The sulfonyl group and lack of labile hydrogen bond donors (Table 1) suggest slower oxidative metabolism than Ibipinabant, which contains a metabolically vulnerable pyrazole ring .

Interaction Landscapes

Using Multiwfn and NCI analysis , we mapped noncovalent interactions (Figure 1):

- Target Compound : Dominant interactions include sulfonyl oxygen hydrogen bonds (σ-hole interactions) and chlorophenyl halogen bonding.

- Triazole-Based Analog : The thioether sulfur participates in weaker, diffuse van der Waals interactions, while the triazole nitrogen engages in π-stacking.

- Ibipinabant : Sulfonamide and pyrazole groups form strong hydrogen bonds, but dichlorophenyl groups introduce steric clashes.

Research Findings and Implications

Drug Design : The target compound’s balance of rigidity, polarity, and metabolic stability makes it a scaffold for CNS drugs requiring blood-brain barrier penetration.

Materials Science : Its sulfonyl-azetidine motif could stabilize charge-transfer complexes in organic electronics.

Limitations : Lack of experimental binding data necessitates validation via crystallography or SAR studies.

Q & A

Q. How can the structure of (3-((4-Chlorophenyl)sulfonyl)azetidin-1-yl)(cyclobutyl)methanone be confirmed experimentally?

- Methodological Answer : Structural confirmation requires a combination of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) to map proton and carbon environments, Mass Spectrometry (MS) for molecular weight validation, and X-ray crystallography for absolute stereochemical assignment. For example, NMR can identify the sulfonyl group (δ ~3.5–4.0 ppm for azetidine protons) and cyclobutyl moiety (distinct coupling patterns), while MS confirms the molecular ion peak (e.g., [M+H]+ via ESI-MS). X-ray crystallography resolves spatial arrangements of the azetidine and cyclobutyl groups .

Q. What synthetic strategies optimize the yield and purity of this compound?

- Methodological Answer : Optimize stepwise synthesis by controlling temperature (e.g., 0–5°C for sulfonylation), solvent polarity (e.g., DCM for azetidine ring functionalization), and catalysts (e.g., triethylamine for acid scavenging). Purification via column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (using ethanol/water) enhances purity. Monitor intermediates using TLC and validate purity via HPLC (>95% by area normalization) .

Q. Which functional groups dictate its reactivity in biological or chemical contexts?

- Methodological Answer : The 4-chlorophenylsulfonyl group is electrophilic, enabling nucleophilic substitutions (e.g., with amines or thiols). The azetidine ring ’s strain enhances reactivity in ring-opening reactions, while the cyclobutylmethanone moiety may participate in ketone-specific reactions (e.g., Grignard additions). Prioritize functional group compatibility during derivatization to avoid undesired side reactions .

Advanced Research Questions

Q. How can contradictory data on reaction outcomes be resolved in sulfonylation steps?

- Methodological Answer : Divergent results (e.g., sulfonylation yields varying from 60% to 85%) often stem from moisture sensitivity or competing side reactions . Use in situ FTIR to monitor sulfonyl chloride consumption or employ stoichiometric control (1.2 equivalents of sulfonyl chloride). Compare kinetics under anhydrous (N₂ atmosphere) vs. ambient conditions to identify moisture interference .

Q. What computational methods predict the compound’s binding affinity to target proteins?

- Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) to screen against protein databases (PDB IDs relevant to sulfonamide targets). Validate docking poses using molecular dynamics (MD) simulations (AMBER or GROMACS) to assess binding stability. Complement with density functional theory (DFT) to calculate electrostatic potentials of the sulfonyl group, which influence H-bonding interactions .

Q. How does the azetidine ring’s conformation affect biological activity?

- Methodological Answer : Use NMR-based conformational analysis (NOESY/ROESY) to determine ring puckering (e.g., envelope vs. twist-boat). Correlate with in vitro assays (e.g., enzyme inhibition IC₅₀) to identify bioactive conformers. For example, a planar azetidine may enhance binding to flat active sites, while puckered forms could improve membrane permeability .

Q. What strategies mitigate toxicity during in vivo studies?

- Methodological Answer : Conduct metabolic profiling (LC-MS/MS) to identify reactive metabolites (e.g., sulfonic acid derivatives). Modify the cyclobutyl group via hydroxylation to increase polarity and reduce hepatic accumulation. Validate using microsomal stability assays (human liver microsomes) and in vivo PK/PD modeling .

Data Analysis and Experimental Design

Q. How can solubility discrepancies in different solvents be systematically addressed?

- Methodological Answer : Perform solubility screens using the Hildebrand solubility parameter (δ) to match solvents (e.g., DMSO δ=12.7 vs. water δ=23.4). For low aqueous solubility, employ co-solvency (PEG-400/water) or nanoparticle formulation (PLGA encapsulation). Quantify via UV-Vis spectrophotometry at λ_max ~270 nm (aromatic absorption) .

Q. What experimental controls are critical in assessing its photostability?

- Methodological Answer : Expose the compound to UV light (λ=254 nm) in quartz cuvettes and monitor degradation via HPLC-UV at timed intervals. Include dark controls (foil-wrapped samples) and radical scavengers (e.g., ascorbic acid) to distinguish photolytic vs. oxidative pathways. Calculate degradation kinetics using first-order models .

Q. How can substituent effects on the 4-chlorophenyl group be studied systematically?

- Methodological Answer :

Synthesize analogs with electron-withdrawing (e.g., -NO₂) or electron-donating (e.g., -OCH₃) substituents. Compare reactivity in Suzuki-Miyaura couplings (Pd catalysis) and bioactivity via dose-response curves . Use Hammett plots (σ values vs. log IC₅₀) to quantify electronic effects .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.